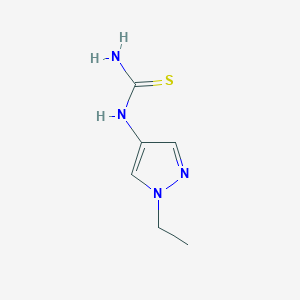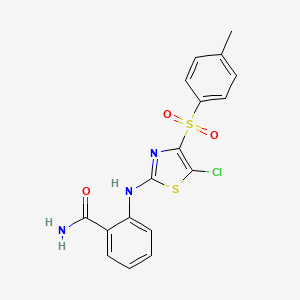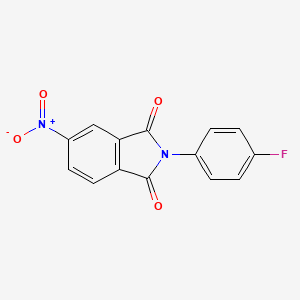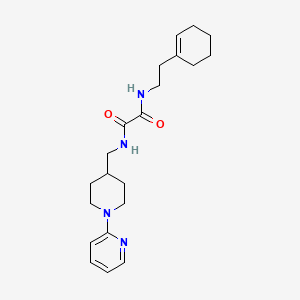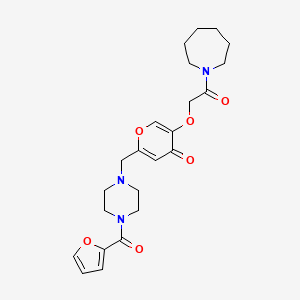
5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H29N3O6 and its molecular weight is 443.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- The study by Habernickel (2001) discusses compounds useful as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment, highlighting the potential of heterocyclic compounds in developing therapeutics with fewer side effects (Habernickel, 2001).
Synthetic Methodology
- Research by Wang et al. (2014) on alkaloids from mangrove-derived actinomycetes includes the synthesis and identification of new compounds, demonstrating the role of heterocyclic chemistry in discovering bioactive molecules (Wang et al., 2014).
Biological Activity and Drug Development
- Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives and investigated their anticancer and antiangiogenic effects, showing the potential of heterocyclic compounds in cancer therapy (Chandrappa et al., 2010).
Materials Science
- Jin et al. (2001) explored the Diels-Alder cycloadditions of 3-ylidenepiperazine-2,5-diones, demonstrating synthetic routes to complex heterocyclic systems, which could be relevant for materials science applications (Jin et al., 2001).
Propiedades
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6/c27-19-14-18(15-24-9-11-26(12-10-24)23(29)20-6-5-13-30-20)31-16-21(19)32-17-22(28)25-7-3-1-2-4-8-25/h5-6,13-14,16H,1-4,7-12,15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTXDWWSONGHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2575686.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2575687.png)
![2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2575688.png)


![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2575692.png)
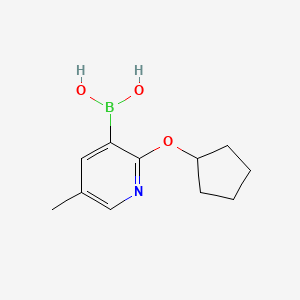
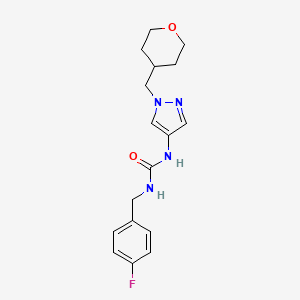
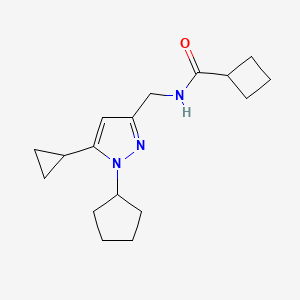
![(5-bromofuran-2-yl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2575702.png)
